Samarium(III) Oxalate Decahydrate
Overview
Description
Samarium(III) Oxalate Decahydrate is an inorganic compound composed of samarium and oxalic acid with the chemical formula Sm₂(C₂O₄)₃·10H₂O. This compound forms yellow crystalline hydrates and is insoluble in water . It is part of the rare earth metal oxalates and is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Samarium(III) Oxalate Decahydrate can be synthesized through the precipitation of soluble samarium salts with oxalic acid. One common method involves reacting samarium nitrate with oxalic acid in an aqueous solution . The reaction typically proceeds as follows: [ \text{2 Sm(NO}_3\text{)}_3 + 3 \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{Sm}_2(\text{C}_2\text{O}_4)_3 + 6 \text{HNO}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale precipitation processes. The samarium salts are dissolved in water, and oxalic acid is added to precipitate the oxalate. The resulting precipitate is then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Samarium(III) Oxalate Decahydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: Upon heating, it decomposes to form samarium oxide (Sm₂O₃) and carbon dioxide (CO₂).
Oxidation and Reduction:
Common Reagents and Conditions
Thermal Decomposition: This reaction typically occurs at elevated temperatures, where the compound decomposes stepwise.
Precipitation: Oxalic acid is a common reagent used to precipitate Samarium(III) Oxalate from samarium salts.
Major Products Formed
Samarium Oxide (Sm₂O₃): Formed during the thermal decomposition of this compound.
Carbon Dioxide (CO₂): Released as a byproduct during thermal decomposition.
Scientific Research Applications
Samarium(III) Oxalate Decahydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Samarium(III) Oxalate Decahydrate exerts its effects is primarily related to its ability to decompose into samarium oxide. Samarium oxide has notable catalytic properties and can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the form of samarium being used .
Comparison with Similar Compounds
Similar Compounds
Praseodymium Oxalate: Another rare earth metal oxalate with similar properties and applications.
Neodymium Oxalate: Shares similar chemical behavior and is used in similar applications.
Uniqueness
Samarium(III) Oxalate Decahydrate is unique due to its specific thermal decomposition properties and its applications in producing high-purity samarium oxide. Its distinct yellow crystalline form also sets it apart from other rare earth oxalates .
Properties
IUPAC Name |
oxalate;samarium(3+);decahydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.10H2O.2Sm/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;;/q;;;;;;;;;;;;;2*+3/p-6 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHJQQGNNKFZQL-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Sm+3].[Sm+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20O22Sm2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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